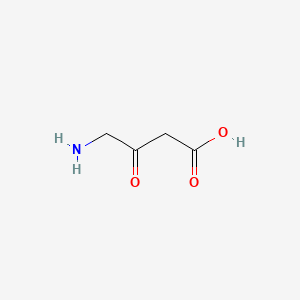
Rolgamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rolgamidine is a chemical compound with the molecular formula C9H16N4O. It is known for its antidiarrheal properties and has been studied for various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rolgamidine typically involves the reaction of specific amines with carbonyl compounds under controlled conditions. One common method includes the use of Grignard reagents, which are formed from the reaction of an alkyl halide with magnesium metal in anhydrous ether . The reaction conditions must be carefully controlled to avoid the formation of side products and to ensure the purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and quality. The process may also include steps for purification, such as recrystallization or chromatography, to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Rolgamidine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Rolgamidine has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Investigated for its antidiarrheal properties and potential therapeutic applications in gastrointestinal disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Rolgamidine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in gastrointestinal function. The exact pathways and molecular targets are still under investigation, but it is known to influence the motility and secretion of the gastrointestinal tract .
Comparison with Similar Compounds
Similar Compounds
Loperamide: Another antidiarrheal agent with a similar mechanism of action.
Diphenoxylate: Used in combination with atropine for the treatment of diarrhea.
Bismuth subsalicylate: An over-the-counter medication for gastrointestinal issues.
Uniqueness
Rolgamidine is unique in its specific molecular structure and its potential for targeted therapeutic applications. Unlike some other antidiarrheal agents, it may offer a different profile of efficacy and side effects, making it a valuable option for certain patient populations.
Properties
CAS No. |
66608-04-6 |
|---|---|
Molecular Formula |
C9H16N4O |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-(diaminomethylidene)-2-[(2R,5R)-2,5-dimethyl-2,5-dihydropyrrol-1-yl]acetamide |
InChI |
InChI=1S/C9H16N4O/c1-6-3-4-7(2)13(6)5-8(14)12-9(10)11/h3-4,6-7H,5H2,1-2H3,(H4,10,11,12,14)/t6-,7-/m1/s1 |
InChI Key |
QHMGFQBUOCYLDT-RNFRBKRXSA-N |
SMILES |
CC1C=CC(N1CC(=O)N=C(N)N)C |
Isomeric SMILES |
C[C@@H]1C=C[C@H](N1CC(=O)N=C(N)N)C |
Canonical SMILES |
CC1C=CC(N1CC(=O)N=C(N)N)C |
Key on ui other cas no. |
66608-04-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-](/img/structure/B1623131.png)











